molecular formula C11H14O2S B1398155 3-(1-Phenyl-ethylsulfanyl)-propionic acid CAS No. 93664-13-2

3-(1-Phenyl-ethylsulfanyl)-propionic acid

Cat. No. B1398155
CAS RN: 93664-13-2
M. Wt: 210.29 g/mol
InChI Key: JQLUVXNTOOVWER-UHFFFAOYSA-N
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Description

“3-(1-Phenyl-ethylsulfanyl)-propionic acid” is a complex organic compound. It consists of a propionic acid moiety attached to a phenyl-ethylsulfanyl group . The phenyl-ethylsulfanyl group is a sulfur-containing organic group derived from a phenylethylamine .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a phenylethylamine with a sulfonyl chloride . The sulfonyl group can be introduced by reacting the phenylethylamine with a sulfonyl halide .


Molecular Structure Analysis

The molecular structure of “3-(1-Phenyl-ethylsulfanyl)-propionic acid” can be deduced from its name. It contains a propionic acid moiety (-CH2CH2COOH) and a phenyl-ethylsulfanyl group (-C6H5CH2CH2S-) attached to the same carbon . The sulfonyl group in the phenyl-ethylsulfanyl group has the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .


Chemical Reactions Analysis

The sulfonyl group in “3-(1-Phenyl-ethylsulfanyl)-propionic acid” can undergo various reactions. For instance, sulfonyl groups can be reduced to the sulfide with DIBALH . Also, sulfonyl chlorides react readily with many other nucleophiles, most notably alcohols and amines .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Sulfur-containing compounds, including those related to 3-(1-Phenyl-ethylsulfanyl)-propionic acid, have been employed as recyclable catalysts in organic synthesis. For instance, sulfuric acid derivatives have been used as catalysts for condensation reactions, offering an environmentally friendly alternative with high yields and the ability to be recycled multiple times without losing activity (Tayebi et al., 2011). Such catalysts are crucial for developing sustainable chemical processes, showcasing the potential of sulfur-containing propionic acid derivatives in green chemistry.

Renewable Building Blocks in Material Science

The exploration of renewable building blocks for material science applications has also been a significant area of research. Compounds like phloretic acid have been investigated for their potential to replace traditional phenolic compounds in the synthesis of polymers, offering a sustainable alternative to conventional materials (Trejo-Machin et al., 2017). This research highlights the versatility of phenolic acid derivatives in creating advanced materials with potential applications ranging from automotive to consumer goods.

Anticancer Activity of Sulfur-Containing Compounds

The synthesis and evaluation of sulfur-containing propionic acid derivatives for their anticancer activity represent another critical research direction. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents (El Rayes et al., 2019). The structure-activity relationship studies associated with these compounds provide valuable insights into designing more effective anticancer drugs.

Applications in the Textile Industry

Sulfur-containing propionic acid derivatives have found applications in the textile industry as components of dyes for polyamide and protein fibers. These compounds contribute to the development of dyes with desirable properties such as color fastness and washing stability, demonstrating the industrial relevance of these chemical entities (Yıldız & Boztepe, 2002).

Biocatalysis in Drug Metabolism

The application of biocatalysis, utilizing microorganisms to produce mammalian metabolites of drug compounds, showcases the utility of sulfur-containing compounds in pharmaceutical research. This approach aids in the structural characterization of drug metabolites, facilitating drug development and understanding of drug metabolism pathways (Zmijewski et al., 2006).

properties

IUPAC Name

3-(1-phenylethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9(14-8-7-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLUVXNTOOVWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Phenyl-ethylsulfanyl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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